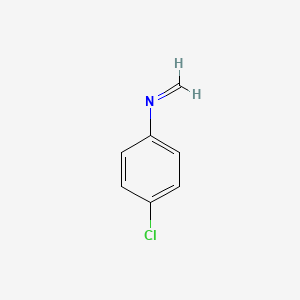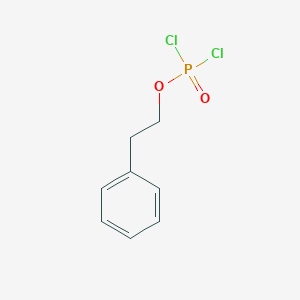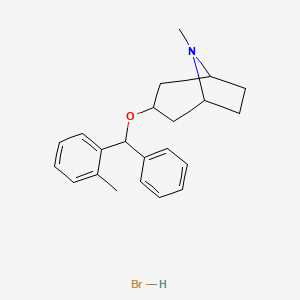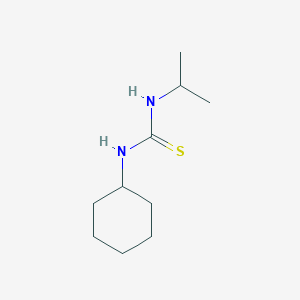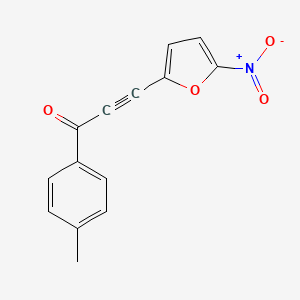
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is an organic compound with a complex structure that includes amino, chloro, and dimethylamino groups attached to a benzenemethanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent to form the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-2 adrenergic receptors . By binding to these receptors, the compound can activate adenylyl cyclase, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle tissues, particularly in the bronchioles.
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: A compound with similar bronchodilator properties used in the treatment of asthma.
Salbutamol: Another beta-2 adrenergic agonist with similar therapeutic applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dimethylamino)methyl)benzenemethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of amino, chloro, and dimethylamino groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
38338-87-3 |
|---|---|
Molecular Formula |
C10H14Cl2N2O |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14Cl2N2O/c1-14(2)5-9(15)6-3-7(11)10(13)8(12)4-6/h3-4,9,15H,5,13H2,1-2H3 |
InChI Key |
IBBMJPXNEZQOED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)
